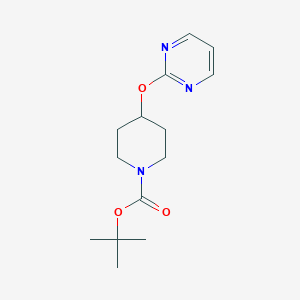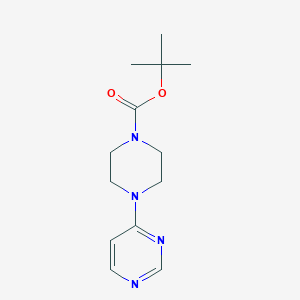
Tert-Butyl-4-formyl-1H-pyrazol-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is an organic compound with the molecular formula C9H12N2O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and as a precursor for materials with specific properties.
Biochemische Analyse
Biochemical Properties
Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as pyrazole carboxylase, which catalyzes the carboxylation of pyrazole derivatives . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations. Additionally, this compound may interact with proteins and other biomolecules, influencing their structure and function.
Cellular Effects
The effects of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the PI3K/AKT/mTOR pathway . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate or downregulate specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s formyl group allows it to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, such as refrigeration, but may degrade over time when exposed to light or higher temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function.
Dosage Effects in Animal Models
The effects of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis or necrosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as pyrazole carboxylase and other cofactors, influencing the conversion of pyrazole derivatives into various metabolites . These interactions can affect the levels of specific metabolites within cells, thereby altering the overall metabolic flux.
Transport and Distribution
The transport and distribution of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate typically involves the cyclocondensation of a suitable hydrazine with a carbonyl compound. One common method includes the reaction of tert-butyl hydrazinecarboxylate with an aldehyde under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production methods for tert-butyl 4-formyl-1H-pyrazole-1-carboxylate are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Hydrochloric acid in water at reflux temperature.
Major Products Formed
Oxidation: Tert-butyl 4-carboxy-1H-pyrazole-1-carboxylate.
Reduction: Tert-butyl 4-hydroxymethyl-1H-pyrazole-1-carboxylate.
Substitution: 4-formyl-1H-pyrazole-1-carboxylic acid.
Wirkmechanismus
The mechanism of action of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The formyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the pyrazole ring can participate in π-π interactions with aromatic residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate: Similar structure but with an additional oxan-4-yl group.
Tert-butyl 4-formylpyrazole-1-carboxylate: A closely related compound with slight structural variations.
Uniqueness
Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a formyl group and a tert-butyl ester group provides versatility in synthetic transformations and potential biological activity .
Eigenschaften
IUPAC Name |
tert-butyl 4-formylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRMQQRHHCMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630938 | |
| Record name | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821767-61-7 | |
| Record name | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)


![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)
![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)






![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)


